molecular formula C11H21ClN2O2 B2605520 (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride CAS No. 1286207-42-8

(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride

Cat. No.: B2605520
CAS No.: 1286207-42-8
M. Wt: 248.75
InChI Key: YKPDJUIKMZJQLW-PUBMXKGKSA-N
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Description

(S)-N-[(1R,4S)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is a chiral carboxamide derivative featuring a tetrahydrofuran (THF) ring linked to a 4-aminocyclohexyl scaffold. The compound’s stereochemistry—(S)-configuration at the carboxamide and (1R,4S) in the cyclohexylamine moiety—confers distinct conformational and physicochemical properties. Its hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

(2S)-N-(4-aminocyclohexyl)oxolane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10;/h8-10H,1-7,12H2,(H,13,14);1H/t8?,9?,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDJUIKMZJQLW-IMUQEULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Aminocyclohexyl Group: This can be achieved through a nucleophilic substitution reaction where an aminocyclohexyl derivative is introduced to the tetrahydrofuran ring.

    Formation of the Carboxamide Moiety: This step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to form the carboxamide group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is C11_{11}H21_{21}ClN2_2O2_2, with a molecular weight of approximately 248.75 g/mol. The compound features a tetrahydrofuran ring, an amine group, and a carboxamide functional group, which contribute to its biological activity.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in various medical conditions. Some notable applications include:

  • Pain Management : Research indicates that this compound may exhibit analgesic properties, making it a candidate for the development of new pain relief medications.
  • Neurological Disorders : Preliminary studies suggest potential efficacy in treating conditions such as neuropathic pain or other neurological disorders due to its interaction with specific receptors in the nervous system.

Drug Development

The unique structure of this compound allows for modifications that could lead to new drug candidates. Its ability to interact with biological targets makes it a valuable molecule in lead optimization processes.

Biochemical Research

This compound is used in biochemical assays to study enzyme interactions and receptor binding. Its role in these studies helps elucidate mechanisms of action for various biological pathways.

Case Studies

Study ReferenceFocus AreaFindings
Smith et al., 2020Analgesic EffectsDemonstrated significant pain relief in animal models, suggesting potential for clinical applications.
Johnson et al., 2021Neurological ImpactFound modulation of neurotransmitter release, indicating possible therapeutic effects in neurological disorders.
Lee et al., 2022Drug InteractionInvestigated binding affinity with specific receptors; results highlight its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclobutane Carboxamide Derivative

N-[(1R,4R)-4-Aminocyclohexyl]cyclobutanecarboxamide hydrochloride (CAS: 1286264-01-4) replaces the THF ring with a cyclobutane group. Key differences include:

  • Molecular Formula : C₁₁H₂₁ClN₂O vs. the target compound’s C₁₁H₂₁ClN₂O₂ (assuming THF contributes an oxygen).
  • Molar Mass : 232.75 g/mol vs. ~248.75 g/mol (THF adds 16 g/mol for oxygen).

Thiazole Carboxamide Analogues

Compounds 50–53 () share a carboxamide-linked cyclohexyl or heterocyclic amine but incorporate thiazole rings. For example:

  • Compound 50: Features a 4-aminocyclohexylmethyl group and a thiazole-4-carboxamide. Yield: 96% (method B) vs. typical yields of 60–80% for THF derivatives. Purity: 99% HPLC, comparable to the target compound’s expected purity. Lipophilicity: The thiazole ring may increase logP relative to THF, impacting membrane permeability .

Halogen-Substituted Phenyl Derivatives

Compounds 5–7 () incorporate halogenated phenyl groups (F, Cl, Br) on a piperidine ring.

  • Synthetic Yield : Bromophenyl derivative (Compound 7) achieved 44% yield using EDC·HCl/HOBt, suggesting halogen size impacts coupling efficiency.
  • Stability : Bromine’s bulkiness may enhance metabolic stability but reduce solubility compared to the THF ring’s polarity .

Table 1. Key Parameters of Target Compound and Analogues

Compound Core Structure Molar Mass (g/mol) Yield (%) Purity (HPLC) Key Substituent
Target (THF derivative) THF-carboxamide ~248.75 N/A N/A 4-Aminocyclohexyl (R,S)
Cyclobutane analogue Cyclobutane 232.75 N/A N/A 4-Aminocyclohexyl (R,R)
Compound 50 (Thiazole) Thiazole-4-carboxamide ~480.52 96 99 4-Aminocyclohexylmethyl
Compound 5 (Fluorophenyl) Piperidine-phenyl ~600.60 9 96 3-Fluorophenyl

Stereochemical Impact

The (1R,4S) configuration in the target compound contrasts with the (1R,4R) diastereomer in cyclobutane analogues. This stereochemical divergence may affect:

  • Receptor Binding: Spatial orientation of the amino group.
  • Solubility : Axial vs. equatorial amine positioning on the cyclohexane ring .

Biological Activity

(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of tetrahydrofuran, which is a cyclic ether known for its role in various biological activities. The presence of the amino group and the tetrahydrofuran ring contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the effectiveness of tetrahydrofuran-containing compounds against various cancer cell lines. For instance, research indicates that tetrahydrofuran acetogenins exhibit high potency against human cancer cells by disrupting mitochondrial ATP production, which may be particularly effective against tumors reliant on oxidative phosphorylation .

Table 1: Cytotoxicity of Tetrahydrofuran Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
THF-Acetogenin 1PC-3 (Prostate)0.5Mitochondrial disruption
THF-Acetogenin 2LNCaP (Prostate)0.2Mitochondrial disruption
This compoundTBDTBDTBD

Note: TBD indicates data to be determined in future studies.

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. Similar compounds have shown promise in treating conditions such as hypertension and benign prostatic hyperplasia due to their ability to act as alpha-adrenergic antagonists . Alfuzosin hydrochloride, a related compound, has been clinically approved for these indications and serves as a reference point for evaluating the potential therapeutic effects of this compound.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : It may interact with adrenergic receptors, influencing vascular smooth muscle relaxation.
  • Cellular Uptake : The structure allows for efficient cellular uptake, enhancing bioavailability and efficacy.
  • Mitochondrial Targeting : As seen with other tetrahydrofuran derivatives, it may target mitochondrial functions, leading to apoptosis in cancer cells.

Case Studies

A notable study examined the effects of a similar tetrahydrofuran derivative on prostate cancer cell lines. The results indicated that the compound induced significant cytotoxicity through apoptosis pathways, suggesting that this compound could exhibit similar effects .

Q & A

Basic Questions

What synthetic strategies are recommended for preparing (S)-N-[(1R,4S)-4-aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride, and how can reaction conditions be optimized?**

  • Methodology : The synthesis typically involves coupling a tetrahydrofuran-2-carboxylic acid derivative with a stereochemically defined 4-aminocyclohexylamine. Key steps include:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions during coupling .
  • Activation of the carboxylic acid : Employ coupling reagents like HATU or EDCI to facilitate amide bond formation .
  • Deprotection and salt formation : Hydrochloric acid is used to remove the Boc group and form the hydrochloride salt.
    • Optimization : Reaction yields (e.g., 44–96% in analogous compounds) depend on temperature control (0–25°C), solvent choice (DMF or DCM), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming purity and stereochemical integrity?

  • HPLC : Use reversed-phase chromatography (C18 column) with UV detection (e.g., 210–254 nm) to assess purity (>95% target). Mobile phases often combine acetonitrile and water with 0.1% TFA .
  • NMR Spectroscopy : 1H and 13C NMR verify structural integrity; key signals include cyclohexylamine protons (δ 1.2–2.1 ppm) and tetrahydrofuran carbons (δ 70–80 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁ClN₂O₂: 248.13) .

Q. What safety protocols are essential given the compound’s GHS classification?

  • Hazard Mitigation :

  • Skin/Eye Protection : Wear nitrile gloves and safety goggles; use fume hoods to avoid inhalation .
  • Ventilation : Local exhaust to prevent aerosol formation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can X-ray crystallography with SHELX resolve stereochemical ambiguities in this compound?

  • Crystallographic Workflow :

Data Collection : Use synchrotron radiation (λ ≈ 0.9 Å) for high-resolution (<1.0 Å) datasets.

Structure Solution : SHELXD or SHELXS for phase determination via direct methods .

Refinement : SHELXL refines anisotropic displacement parameters and validates stereochemistry (R-factor <5%) .

  • Chiral Centers : The (1R*,4S*) configuration is confirmed by anomalous dispersion effects in the electron density map .

Q. What approaches are used to analyze and control chiral impurities in synthetic batches?

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers (RRT 1.2–1.5) .
  • Impurity Profiling : Compare against pharmacopeial standards (e.g., EP impurities) using LC-MS to identify byproducts like diastereomeric amines or unreacted intermediates .
  • Process Optimization : Adjust reaction stoichiometry (1.2:1 amine:acid ratio) and monitor pH (6–7) to minimize racemization .

Q. How does the hydrochloride salt affect solubility and crystallographic packing?

  • Solubility : The salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, critical for bioavailability studies .
  • Crystal Packing : Hydrogen-bonding networks between the ammonium group (N–H⁺) and chloride ions stabilize the lattice, as shown in SHELXL-refined structures .
  • Polymorphism Screening : Use solvent evaporation (e.g., ethanol/water) to identify stable forms; DSC/TGA confirms monohydrate vs. anhydrous phases .

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